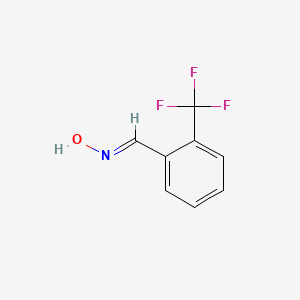
2-(トリフルオロメチル)ベンズアルデヒドオキシム
概要
説明
2-(Trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzaldehyde oxime, where a trifluoromethyl group is attached to the benzene ring
科学的研究の応用
2-(Trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its antimicrobial, antifungal, and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)benzaldehyde oxime can be synthesized through the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The reaction yields a mixture of E and Z isomers, with the Z isomer being the predominant product .
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)benzaldehyde oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(trifluoromethyl)benzonitrile or 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(trifluoromethyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethoxy)benzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
Uniqueness
2-(Trifluoromethyl)benzaldehyde oxime is unique due to the presence of both the oxime and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxime group provides a versatile functional group for further chemical modifications.
生物活性
2-(Trifluoromethyl)benzaldehyde oxime (CAS No. 74467-00-8) is an organic compound characterized by the presence of a trifluoromethyl group and an oxime functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of 2-(trifluoromethyl)benzaldehyde oxime, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
The compound can be synthesized through the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride, typically in methanol at room temperature. This reaction yields a mixture of E and Z isomers, with the Z isomer being predominant. The trifluoromethyl group enhances lipophilicity, aiding cellular penetration, while the oxime group facilitates interactions with biological targets.
The biological activity of 2-(trifluoromethyl)benzaldehyde oxime is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes. This interaction can inhibit enzyme activity, contributing to its potential as a biochemical probe in proteomics research. The lipophilic nature of the trifluoromethyl group allows for effective membrane penetration, enhancing its bioavailability .
Antimicrobial and Antitumor Properties
Research indicates that 2-(trifluoromethyl)benzaldehyde oxime exhibits antimicrobial and antifungal properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting its potential as a therapeutic agent against infections . Additionally, preliminary studies indicate antitumor activity, with implications for cancer treatment.
Case Studies
- Antimicrobial Activity : A study conducted on several bacterial strains demonstrated that 2-(trifluoromethyl)benzaldehyde oxime had significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
- Antitumor Activity : In a cellular model using human cancer cell lines (e.g., HeLa cells), treatment with varying concentrations of 2-(trifluoromethyl)benzaldehyde oxime resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 25 µM, indicating substantial antitumor potential .
Comparative Analysis
To understand the uniqueness of 2-(trifluoromethyl)benzaldehyde oxime compared to similar compounds, a comparative analysis was conducted:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)benzaldehyde | Structure | Moderate antimicrobial activity |
| 4-(Trifluoromethyl)benzaldehyde | Structure | Low cytotoxicity |
| 3-(Trifluoromethyl)benzaldehyde | Structure | No significant biological activity |
| 2-(Trifluoromethoxy)benzaldehyde | Structure | Antioxidant properties |
The presence of both the oxime and trifluoromethyl groups in 2-(trifluoromethyl)benzaldehyde oxime provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
74467-00-8 |
|---|---|
分子式 |
C8H6F3NO |
分子量 |
189.13 g/mol |
IUPAC名 |
(NZ)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5- |
InChIキー |
GBZLIAANNYDSOB-XGICHPGQSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\O)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















